Cas no 95888-33-8 (Benzaldehyde, 2-(phenylamino)-)
Benzaldehyde, 2-(phenylamino)- Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 2-(phenylamino)-
- 2-(phenylamino)benzaldehyde
- 95888-33-8
- AKOS000320459
- 2-Anilinobenzaldehyde
- Anilin- Benz-aldehyd
- starbld0035877
- SCHEMBL96065
-
- MDL: MFCD09837169
- Inchi: 1S/C13H11NO/c15-10-11-6-4-5-9-13(11)14-12-7-2-1-3-8-12/h1-10,14H
- InChI Key: AZBHVSHRTSHTKQ-UHFFFAOYSA-N
- SMILES: O=CC1C(NC2C=CC=CC=2)=CC=CC=1
Computed Properties
- Exact Mass: 197.084063974Da
- Monoisotopic Mass: 197.084063974Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 29.1Ų
Benzaldehyde, 2-(phenylamino)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1109281-1g |
2-(Phenylamino)benzaldehyde |
95888-33-8 | 95% | 1g |
$495 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1109281-1g |
2-(Phenylamino)benzaldehyde |
95888-33-8 | 95% | 1g |
$495 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1109281-1g |
2-(Phenylamino)benzaldehyde |
95888-33-8 | 95% | 1g |
$495 | 2025-02-28 |
Benzaldehyde, 2-(phenylamino)- Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on Benzaldehyde, 2-(phenylamino)-
Benzaldehyde, 2-(phenylamino)- (CAS No. 95888-33-8): A Comprehensive Overview
Benzaldehyde, 2-(phenylamino)-, also known by its CAS number 95888-33-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of benzaldehyde, featuring a phenylamino group at the second position of the benzene ring. The structure of Benzaldehyde, 2-(phenylamino)- can be represented as C13H11NO, with a molecular weight of approximately 191.24 g/mol. Its chemical formula highlights the presence of aromatic rings and an amino group, making it a versatile molecule for various applications.
The synthesis of Benzaldehyde, 2-(phenylamino)- typically involves the condensation reaction between benzaldehyde and aniline derivatives. This reaction is often facilitated by the use of catalysts such as ammonium chloride or sodium cyanide. The product is characterized by its strong aromaticity and the presence of an amino group, which imparts unique electronic properties to the molecule. Recent studies have explored the use of green chemistry approaches to synthesize this compound, reducing environmental impact while maintaining high yields.
One of the most notable applications of Benzaldehyde, 2-(phenylamino)- is in the field of drug discovery. The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer and neurodegenerative diseases. For instance, researchers have reported its role in the development of tyrosine kinase inhibitors, which are crucial for treating certain types of cancers. The amino group in Benzaldehyde, 2-(phenylamino)- facilitates hydrogen bonding interactions, making it an ideal candidate for drug design.
In addition to its pharmaceutical applications, Benzaldehyde, 2-(phenylamino)- has found utility in materials science. The compound is used as a precursor for synthesizing advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its aromatic structure contributes to the stability and conductivity of these materials, making them suitable for applications in electronics and energy storage systems.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of Benzaldehyde, 2-(phenylamino)- with greater accuracy. Density functional theory (DFT) calculations have revealed that the molecule exhibits significant π-conjugation due to its aromatic rings, enhancing its ability to participate in redox reactions. These insights have paved the way for new synthetic strategies and improved understanding of its reactivity under different conditions.
The physical properties of Benzaldehyde, 2-(phenylamino)- are also worth noting. It exists as a crystalline solid at room temperature with a melting point around 150°C and a boiling point exceeding 300°C under standard conditions. Its solubility in common solvents such as dichloromethane and ethanol makes it amenable to various laboratory techniques like chromatography and spectroscopy.
In terms of safety considerations, Benzaldehyde, 2-(phenylamino)- should be handled with care due to its potential irritant effects on skin and eyes. Proper ventilation and protective equipment are recommended during its synthesis and handling. Storage should be carried out in tightly sealed containers away from light and heat sources to prevent degradation.
Looking ahead, ongoing research into Benzaldehyde, 2-(phenylamino)- is expected to uncover new applications in areas such as sensors and catalysis. Its ability to form stable complexes with metal ions makes it a promising candidate for designing selective sensors for environmental monitoring. Furthermore, investigations into its catalytic properties could lead to novel catalysts for organic transformations.
In conclusion, Benzaldehyde, 2-(phenylamino)- (CAS No. 95888-33-8) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and electronic properties make it an invaluable tool in drug discovery, materials science, and catalysis. As research continues to advance our understanding of this compound's potential, it is likely to play an increasingly important role in both academic and industrial settings.
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